Citric acid-13C3

Quantitative LC-MS/MS Stable Isotope Dilution Internal Standard Calibration

Citric acid-13C3 (CAS 302912-06-7) is a stable isotope-labeled analog of citric acid, wherein three carbon-12 atoms are replaced with non-radioactive carbon-13 isotopes at specific carboxyl positions (1,5,6-13C3). With a molecular formula of C3¹³C3H8O7 and a molecular weight of 195.10 g/mol, this compound serves as a critical tool in quantitative mass spectrometry and metabolic research.

Molecular Formula C6H8O7
Molecular Weight 195.10 g/mol
Cat. No. B12391729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitric acid-13C3
Molecular FormulaC6H8O7
Molecular Weight195.10 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1,5+1
InChIKeyKRKNYBCHXYNGOX-FRSWOAELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citric Acid-13C3: Stable Isotope-Labeled Internal Standard and Metabolic Tracer for Quantitative LC-MS and Flux Analysis


Citric acid-13C3 (CAS 302912-06-7) is a stable isotope-labeled analog of citric acid, wherein three carbon-12 atoms are replaced with non-radioactive carbon-13 isotopes at specific carboxyl positions (1,5,6-13C3) [1]. With a molecular formula of C3¹³C3H8O7 and a molecular weight of 195.10 g/mol, this compound serves as a critical tool in quantitative mass spectrometry and metabolic research . The incorporation of 13C atoms provides a distinct mass shift (+3 Da) relative to unlabeled citric acid, enabling precise quantification when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows [2]. Unlike deuterated analogs, the 13C label is metabolically stable and co-elutes identically with the native analyte, eliminating chromatographic retention time shifts that compromise quantitative accuracy [3].

Why Unlabeled Citric Acid or Deuterated Analogs Cannot Substitute for Citric Acid-13C3 in Quantitative LC-MS/MS


In quantitative bioanalysis, the choice of internal standard directly dictates method accuracy, precision, and reproducibility. Unlabeled citric acid fails as an internal standard because it cannot be distinguished from the endogenous analyte by mass spectrometry, rendering it useless for isotope dilution quantification [1]. Deuterated analogs like citric acid-d4, while offering a mass shift, introduce significant analytical liabilities. Deuterium substitution alters the physicochemical properties of the molecule, causing a retention time shift on reverse-phase LC columns; this shift exposes the internal standard and the analyte to different mobile phase compositions and matrix components during ionization, resulting in differential matrix effects and compromised quantitative accuracy [2]. In contrast, the 13C label in Citric acid-13C3 is essentially 'invisible' to the chromatographic system—it co-elutes perfectly with the unlabeled analyte and exhibits identical ionization behavior, providing true compensation for sample preparation losses and ion suppression/enhancement effects [3]. For metabolic flux analysis (MFA), unlabeled compounds provide no tracing capability, while deuterated tracers are susceptible to deuterium-hydrogen exchange in vivo, corrupting labeling patterns. The non-exchangeable 13C label in Citric acid-13C3 ensures the integrity of the isotope label throughout metabolic transformations [4].

Quantitative Differentiation of Citric Acid-13C3: Evidence-Based Advantages Over Unlabeled and Deuterated Comparators


Isotopic Purity and Mass Spectrometric Baseline Separation

Citric acid-13C3 is supplied with a certified isotopic purity of 99% 13C enrichment at the specified carboxyl positions, as per Cambridge Isotope Laboratories specifications [1]. This high isotopic enrichment ensures a clean mass shift of +3 Da relative to the unlabeled analyte (m/z 192 vs 195 for the molecular ion), providing unambiguous baseline resolution in MS1 spectra without isotopic cross-talk. In contrast, structural analogs or lower-enriched standards may contribute to background signal in the analyte channel, reducing the lower limit of quantification (LLOQ).

Quantitative LC-MS/MS Stable Isotope Dilution Internal Standard Calibration

Elimination of Deuterium-Induced Chromatographic Retention Time Shift

In reversed-phase liquid chromatography, deuterated internal standards such as citric acid-d4 exhibit a measurable shift in retention time (ΔRT) compared to the unlabeled analyte due to differences in hydrogen bonding and lipophilicity [1]. 13C-labeled standards like Citric acid-13C3 co-elute perfectly with the unlabeled analyte (ΔRT ≈ 0). This is critical because even small ΔRT values expose the internal standard and analyte to different ionization conditions (different solvent composition of the gradient), leading to differential matrix effects that invalidate the assumption of identical ionization efficiency.

LC-MS/MS Method Development Matrix Effect Compensation Stable Isotope Labeling Strategy

Metabolic Stability of 13C Label vs. Deuterium Exchange in TCA Cycle Tracing

For in vivo and in vitro metabolic flux analysis (MFA), the integrity of the isotope label is paramount. Deuterium labels are susceptible to non-enzymatic hydrogen-deuterium exchange with aqueous media (H2O) or enzymatic exchange during metabolic reactions, which scrambles the labeling pattern and corrupts flux calculations [1]. Carbon-13 labels, including those in Citric acid-13C3, form stable covalent bonds that are not exchanged under physiological conditions. The use of specifically positioned 13C labels, such as the 1,5,6-carboxyl positions in this product, enables precise tracing of carbon atoms through the TCA cycle and related pathways, facilitating the determination of absolute metabolic fluxes using computational models like INCA [2].

Metabolic Flux Analysis (MFA) 13C Isotopologue Tracing TCA Cycle Metabolism

Key Application Scenarios for Citric Acid-13C3 in Quantitative Bioanalysis and Metabolic Research


Quantitative LC-MS/MS Bioanalysis of Endogenous Citric Acid in Plasma or Tissues

Citric acid-13C3 is the definitive internal standard for the absolute quantification of endogenous citric acid in complex biological matrices. Its identical chemical behavior and distinct mass shift allow for precise correction of matrix effects (ion suppression/enhancement) and analyte loss during sample preparation. This application is essential for studies of the TCA cycle, energy metabolism, and mitochondrial function, where accurate measurement of citrate pool sizes is required alongside 13C-isotopologue analysis [1].

In Vivo and In Vitro 13C-Metabolic Flux Analysis (13C-MFA) of the TCA Cycle

This tracer is employed to elucidate the dynamics of the citric acid cycle and anaplerotic/cataplerotic reactions. By administering Citric acid-13C3 or its metabolic precursors (e.g., [13C3]lactate) to cells or animals, researchers can track the incorporation of 13C atoms into downstream metabolites (e.g., glutamate, succinate) via GC-MS or LC-MS. The resulting isotopologue distributions are used to computationally model and quantify metabolic fluxes that are otherwise inaccessible [2].

Method Validation and Routine Quality Control in Metabolomics Core Facilities

Core facilities performing targeted metabolomics rely on Citric acid-13C3 as a component of stable isotope-labeled internal standard (SIL-IS) mixtures. Its inclusion in the assay workflow is a standard practice to monitor and correct for intra- and inter-batch variability, ensuring the generation of robust, reproducible, and publication-quality metabolomic datasets. It meets the rigorous standards expected for Good Laboratory Practice (GLP)-like environments [1].

Forensic and Food Authentication: Detection of Adulterated Citric Acid

While not the direct labeled tracer, the procurement of high-purity Citric acid-13C3 enables the development of novel analytical methods for detecting fraudulent addition of synthetic citric acid to natural products. By establishing a baseline for natural 13C enrichment (δ13C) of citrate in authentic products (e.g., fruit juices, tomato products), researchers can use isotopically labeled standards to validate and calibrate liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) methods for detecting biosynthetic citric acid additives, which possess a distinct 13C signature [3].

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